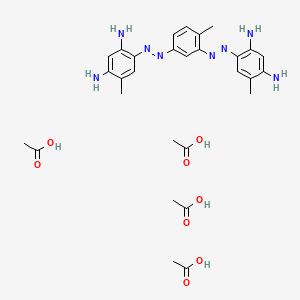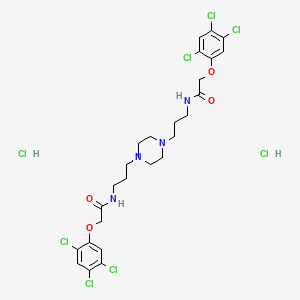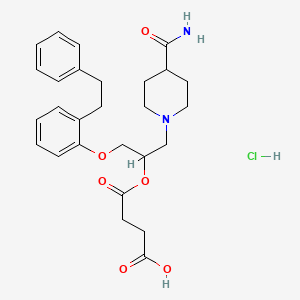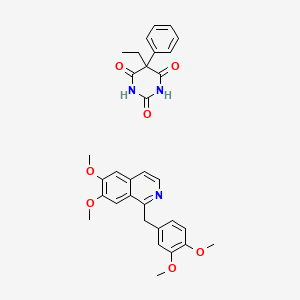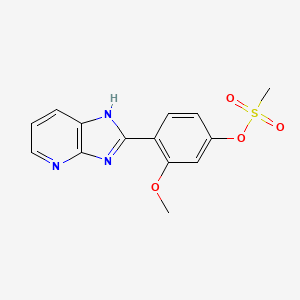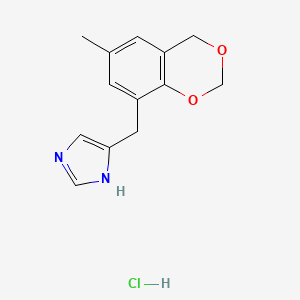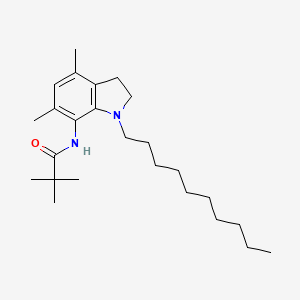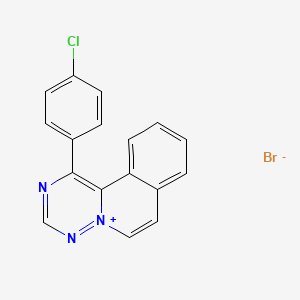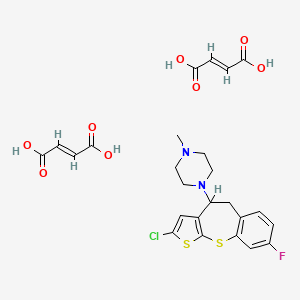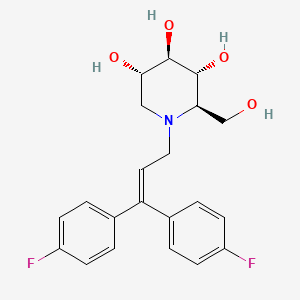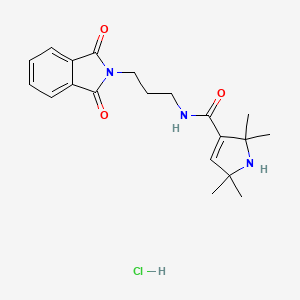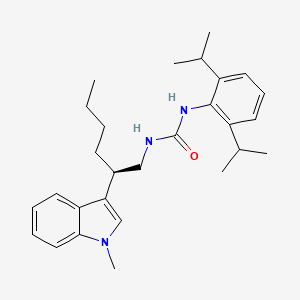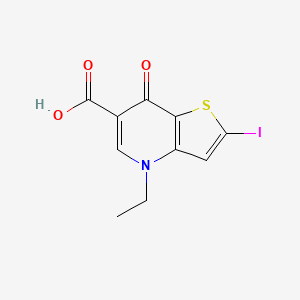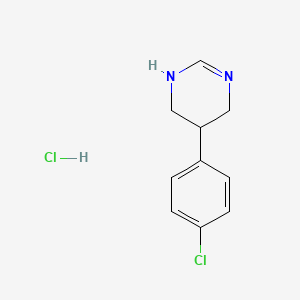
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that include several nucleic acid constituents such as cytosine, thymine, and uracil . This specific compound is characterized by the presence of a chlorophenyl group, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: Depending on the reaction, major products can include various substituted pyrimidines and their derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include other chlorophenyl-substituted pyrimidines and their derivatives. Compared to these, Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride may exhibit unique properties due to its specific substitution pattern and the presence of the hydrochloride group.
Propiedades
Número CAS |
114703-73-0 |
|---|---|
Fórmula molecular |
C10H12Cl2N2 |
Peso molecular |
231.12 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9;/h1-4,7,9H,5-6H2,(H,12,13);1H |
Clave InChI |
YJLBBBVYQOIDJC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN=CN1)C2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


